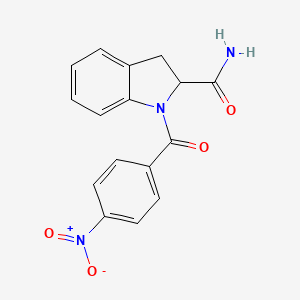
1-(4-硝基苯甲酰基)吲哚啉-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzoyl)indoline-2-carboxamide is a compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a benzoyl group substituted with a nitro group at the para position and an indoline ring fused with a carboxamide group. The unique structure of 1-(4-Nitrobenzoyl)indoline-2-carboxamide makes it a subject of interest in various fields of scientific research.
科学研究应用
1-(4-Nitrobenzoyl)indoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
生化分析
Biochemical Properties
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . 1-(4-Nitrobenzoyl)indoline-2-carboxamide, due to its indole structure, is expected to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
. These activities suggest that 1-(4-Nitrobenzoyl)indoline-2-carboxamide may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Nitrobenzoyl)indoline-2-carboxamide is not yet fully elucidated. The presence of carboxamide moiety in indole derivatives is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 1-(4-Nitrobenzoyl)indoline-2-carboxamide may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzoyl)indoline-2-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with indoline-2-carboxamide. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The mixture is refluxed to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(4-Nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-aminobenzoyl)indoline-2-carboxamide .
作用机制
The mechanism of action of 1-(4-Nitrobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target .
相似化合物的比较
1-(4-Aminobenzoyl)indoline-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
1-(4-Methylbenzoyl)indoline-2-carboxamide: A derivative with a methyl group at the para position.
1-(4-Chlorobenzoyl)indoline-2-carboxamide: A derivative with a chlorine atom at the para position.
Uniqueness: 1-(4-Nitrobenzoyl)indoline-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications.
属性
IUPAC Name |
1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFUILIEVCTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
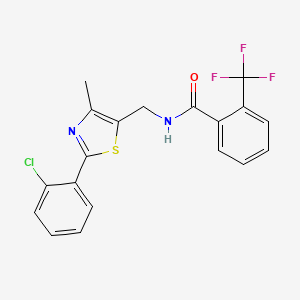
![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)
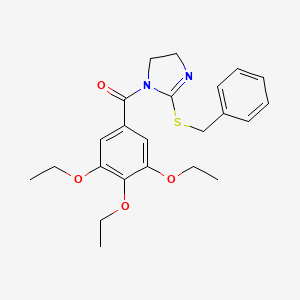
![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)
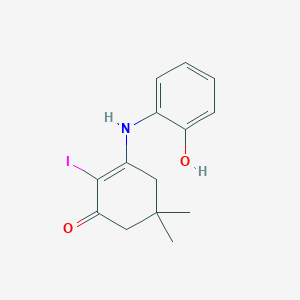
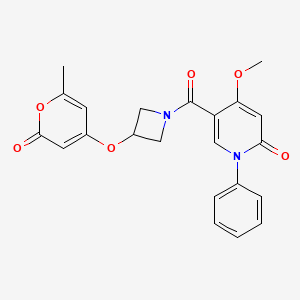
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
